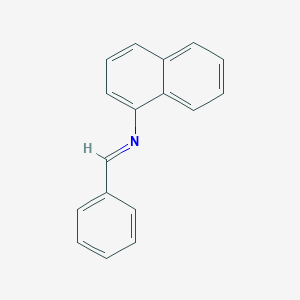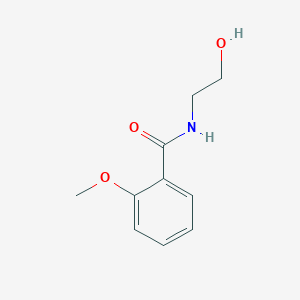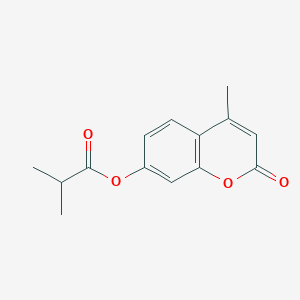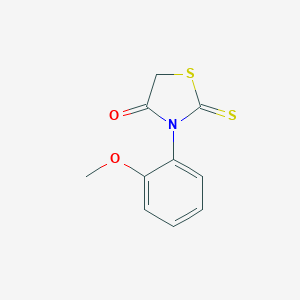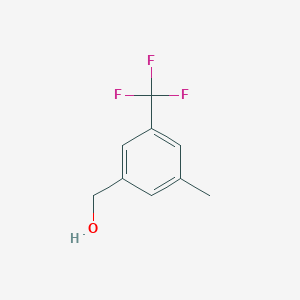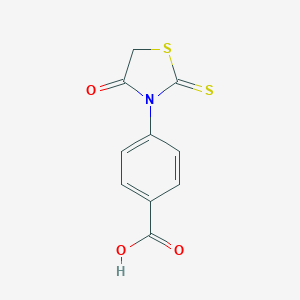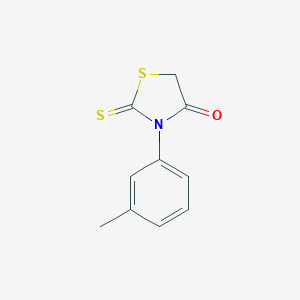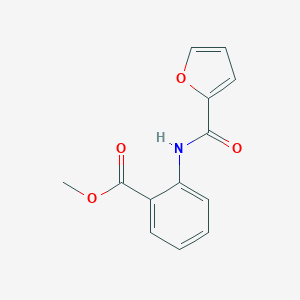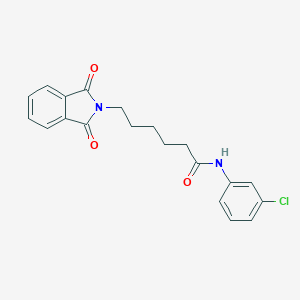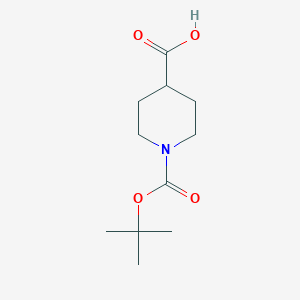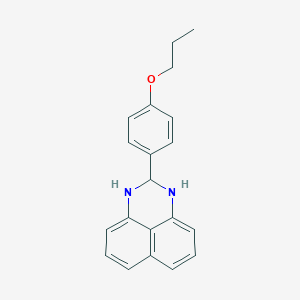
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine, also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. PDP belongs to the class of perimidines, which have shown promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine inhibits the activity of certain enzymes such as tyrosine kinase and topoisomerase. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine also induces apoptosis, which is the programmed cell death of cancer cells.
Effets Biochimiques Et Physiologiques
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has antioxidant activity by reducing oxidative stress in cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have anti-angiogenic activity by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine in lab experiments is that it is relatively easy to synthesize compared to other perimidine derivatives. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is also stable under normal laboratory conditions. However, one limitation of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine research. One direction is to study the structure-activity relationship of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine and its derivatives to optimize its anti-tumor and neuroprotective activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine to determine its efficacy and safety in vivo. Furthermore, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine could be used as a starting point for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has shown promising results in treating various diseases. Its synthesis method is relatively easy, and it has been shown to have anti-tumor and neuroprotective activity. However, its mechanism of action is not fully understood, and further research is needed to optimize its activity and determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine involves a multi-step process that starts with the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with an isocyanate to form the perimidine ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has anti-tumor activity by inhibiting the growth of cancer cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
6076-61-5 |
|---|---|
Nom du produit |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O/c1-2-13-23-16-11-9-15(10-12-16)20-21-17-7-3-5-14-6-4-8-18(22-20)19(14)17/h3-12,20-22H,2,13H2,1H3 |
Clé InChI |
MMRRPWNQAXAJLW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Solubilité |
3.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



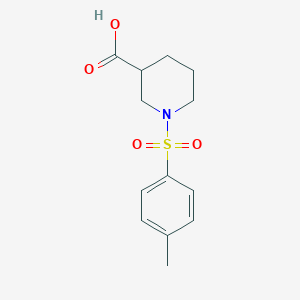
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
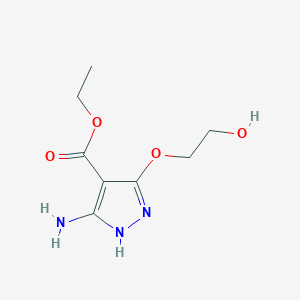
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
